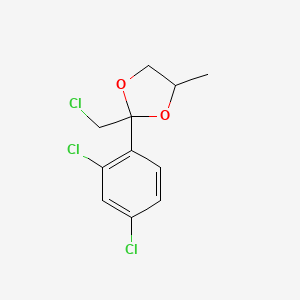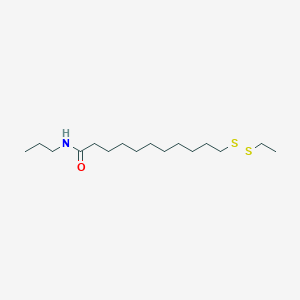![molecular formula C15H22N2O B14235262 Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- CAS No. 613660-27-8](/img/structure/B14235262.png)
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- is a heterocyclic organic compound that features a piperidine ring substituted with a 6-methyl-3-pyridinyl carbonyl group and a propyl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant roles in pharmaceuticals, agrochemicals, and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the construction of the piperidine ring via cycloaddition methods. One common approach is the [3+3] cycloaddition, which has been utilized extensively for the synthesis of piperidine derivatives . Another method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine. This process is carried out under high pressure and temperature conditions, using catalysts such as molybdenum disulfide to facilitate the reaction .
化学反応の分析
Types of Reactions
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different substitution pattern.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
613660-27-8 |
|---|---|
分子式 |
C15H22N2O |
分子量 |
246.35 g/mol |
IUPAC名 |
(6-methylpyridin-3-yl)-(4-propylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O/c1-3-4-13-7-9-17(10-8-13)15(18)14-6-5-12(2)16-11-14/h5-6,11,13H,3-4,7-10H2,1-2H3 |
InChIキー |
IIMDJOFPDZHDQZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCN(CC1)C(=O)C2=CN=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)

![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)




![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)

![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)

